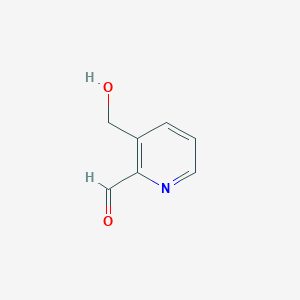
3-(Hydroxymethyl)picolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Hydroxymethyl)picolinaldehyde is an organic compound with the molecular formula C₇H₇NO₂ It is a derivative of picolinaldehyde, featuring a hydroxymethyl group attached to the third position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)picolinaldehyde typically involves the hydroxymethylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with formaldehyde in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds as follows: [ \text{Picolinaldehyde} + \text{Formaldehyde} + \text{Base} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form picolinic acid derivatives.
Reduction: The compound can be reduced to form 3-(Hydroxymethyl)picolinalcohol.
Substitution: It can participate in substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Picolinic acid derivatives.
Reduction: 3-(Hydroxymethyl)picolinalcohol.
Substitution: Various substituted picolinaldehyde derivatives.
科学研究应用
3-(Hydroxymethyl)picolinaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of advanced materials.
作用机制
The mechanism of action of 3-(Hydroxymethyl)picolinaldehyde involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The compound may also act as a ligand, binding to metal ions and forming coordination complexes that exhibit unique chemical and biological properties.
相似化合物的比较
Picolinaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-(Hydroxymethyl)pyridine: Similar structure but lacks the aldehyde group, affecting its reactivity and applications.
Picolinic Acid: An oxidized form of picolinaldehyde, with different chemical properties and uses.
Uniqueness: 3-(Hydroxymethyl)picolinaldehyde is unique due to the presence of both the hydroxymethyl and aldehyde groups, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form coordination complexes and participate in diverse chemical reactions makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C7H7NO2 |
|---|---|
分子量 |
137.14 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H7NO2/c9-4-6-2-1-3-8-7(6)5-10/h1-3,5,9H,4H2 |
InChI 键 |
UIHNYIUKZNQSNR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Fluoroimidazo[1,2-A]pyridin-2-amine](/img/structure/B11921723.png)
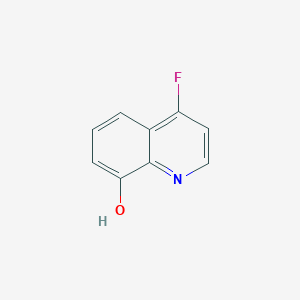
![Spiro[3.5]non-5-EN-1-one](/img/structure/B11921732.png)
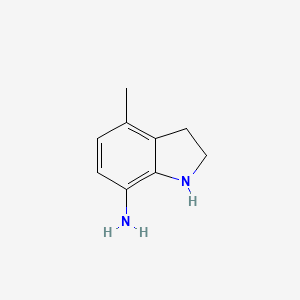
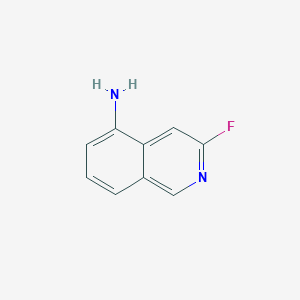
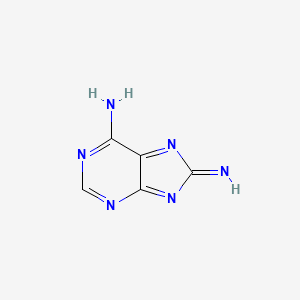
![3-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11921749.png)
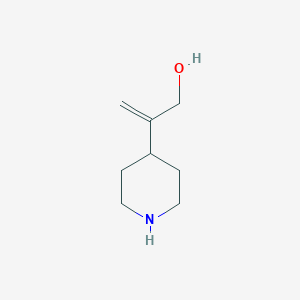
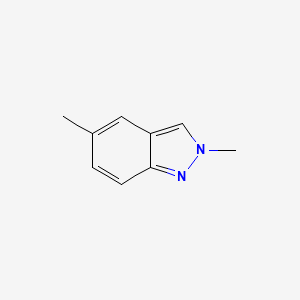
![Cyclopenta[a]indene](/img/structure/B11921763.png)
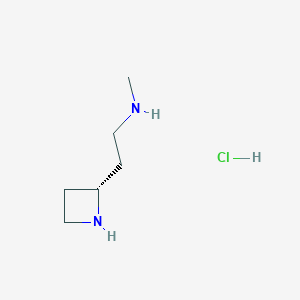
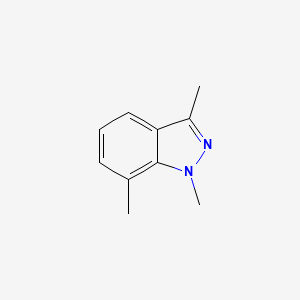

![5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-](/img/structure/B11921788.png)
